"physical and chemical properties of 1,2-Dichloro-4-(1-chloroethyl)benzene"
"physical and chemical properties of 1,2-Dichloro-4-(1-chloroethyl)benzene"
An In-Depth Technical Guide to 1,2-Dichloro-4-(1-chloroethyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the physical, chemical, and toxicological properties of 1,2-Dichloro-4-(1-chloroethyl)benzene. As a chlorinated aromatic hydrocarbon, this compound serves as a crucial intermediate in the synthesis of specialized chemicals, particularly within the agrochemical and pharmaceutical sectors. This document consolidates available data on its isomers and related compounds to present a detailed profile, including a proposed, robust synthetic pathway, analytical methodologies for its characterization, and essential safety protocols for its handling. Due to the scarcity of publicly available data for the specific 1,2-dichloro-4-(1-chloroethyl)benzene isomer, this guide leverages scientifically grounded extrapolations from its close structural analogs, primarily 2,4-Dichloro-1-(1-chloroethyl)benzene and intermediates like 3',4'-dichloroacetophenone. All extrapolated data are clearly noted to ensure scientific transparency.
Introduction and Compound Identification
1,2-Dichloro-4-(1-chloroethyl)benzene is a tri-substituted benzene derivative featuring two chlorine atoms in an ortho arrangement and a 1-chloroethyl group at the para position. The strategic placement of these functional groups dictates its reactivity, making it a versatile precursor in organic synthesis. The benzylic chlorine on the ethyl side-chain is susceptible to nucleophilic substitution, while the dichlorinated aromatic ring can undergo further electrophilic substitution, albeit under controlled conditions due to the deactivating nature of the chlorine atoms.
A critical challenge in profiling this compound is the lack of specific experimental data in peer-reviewed literature and chemical databases for the precise 1,2-Dichloro-4-(1-chloroethyl)benzene isomer. Its isomers, such as 2,4-Dichloro-1-(1-chloroethyl)benzene, are more commonly referenced. Therefore, this guide has been constructed by synthesizing data from these closely related structures to provide a predictive yet scientifically rigorous overview. This approach allows researchers to anticipate the compound's behavior and handle it with appropriate caution.
Compound Identifiers:
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IUPAC Name: 1,2-Dichloro-4-(1-chloroethyl)benzene
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Molecular Formula: C₈H₇Cl₃
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Molecular Weight: 209.50 g/mol
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Canonical SMILES: CC(C1=CC(=C(C=C1)Cl)Cl)Cl
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CAS Number: A specific CAS number for this isomer is not prominently indexed, distinguishing it from related isomers like 2,4-Dichloro-1-(1-chloroethyl)benzene (CAS 60907-89-3).
Section 1: Physicochemical Properties
The physical properties of 1,2-Dichloro-4-(1-chloroethyl)benzene are dictated by its molecular structure: a rigid aromatic core with halogen substituents. These properties are crucial for designing reaction conditions, purification protocols, and storage solutions. The data presented below is a consolidation of information from its isomers and is intended to serve as a reliable estimate.
| Property | Value (Estimated/Analog Data) | Source/Rationale |
| Molecular Formula | C₈H₇Cl₃ | Based on structure[1] |
| Molecular Weight | 209.50 g/mol | Calculated from formula[2] |
| Appearance | Colorless to light yellow liquid | Extrapolated from related compounds |
| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than dichlorobenzene (180°C)[3] due to increased mass and polarity. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, acetone, toluene) | Typical for chlorinated aromatic hydrocarbons. |
| Density | ~1.3 - 1.4 g/cm³ | Estimated based on the density of related chlorinated benzenes. |
| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for chlorinated hydrocarbons to prevent degradation. |
Section 2: Chemical Reactivity and Stability
The reactivity of 1,2-Dichloro-4-(1-chloroethyl)benzene is twofold, centered on the chloroethyl side-chain and the dichlorinated benzene ring.
Reactivity of the Chloroethyl Group
The chlorine atom on the ethyl group is at a benzylic position, which significantly enhances its reactivity towards nucleophilic substitution and elimination reactions.
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Nucleophilic Substitution: This is a primary reaction pathway. The benzylic position can stabilize a carbocation intermediate, suggesting that an Sₙ1 mechanism is plausible, especially with weak nucleophiles or in polar protic solvents. Stronger nucleophiles will favor an Sₙ2 pathway . This dual reactivity allows for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN) by replacing the chlorine atom.
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, the compound can undergo an E2 elimination to form 1,2-dichloro-4-vinylbenzene. An E1 mechanism can also compete with Sₙ1 reactions, particularly at higher temperatures.
Reactivity of the Dichlorinated Benzene Ring
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Electrophilic Aromatic Substitution (EAS): The two chlorine atoms on the benzene ring are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of resonance electron donation. The (1-chloroethyl) group is also deactivating and ortho, para-directing. The directing effects are competitive:
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The two existing chlorine atoms direct incoming electrophiles to the positions ortho and para to them.
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The chloroethyl group directs to its ortho and para positions.
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Steric hindrance from the existing substituents will play a significant role, favoring substitution at the less hindered positions. Further substitution on the ring would require harsh reaction conditions.
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Stability and Storage
The compound is expected to be stable under standard conditions. However, prolonged exposure to heat, light, or moisture could lead to dehydrochlorination (loss of HCl), especially from the side chain, leading to the formation of the corresponding styrene derivative. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.
Section 3: Synthesis and Manufacturing
Proposed Synthetic Pathway
The proposed synthesis begins with commercially available 1,2-dichlorobenzene and proceeds through a three-step sequence: Friedel-Crafts acylation, ketone reduction, and chlorination of the resulting alcohol.
Caption: Proposed synthetic workflow for 1,2-Dichloro-4-(1-chloroethyl)benzene.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to form 3',4'-Dichloroacetophenone
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Rationale: This reaction introduces the required two-carbon chain onto the benzene ring. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to generate the acylium ion from acetyl chloride.
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Procedure:
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To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane or excess 1,2-dichlorobenzene), slowly add acetyl chloride (1.0 eq).
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Once the complex is formed, add 1,2-dichlorobenzene (1.0 eq) dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product, 3',4'-dichloroacetophenone, can be purified by recrystallization or distillation.[4]
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Step 2: Reduction of Ketone to form 1-(3,4-Dichlorophenyl)ethanol
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Rationale: A selective reducing agent is needed to convert the ketone to a secondary alcohol without affecting the chlorine atoms on the ring. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature and high selectivity for carbonyls.
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Procedure:
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Dissolve 3',4'-dichloroacetophenone (1.0 eq) in a protic solvent like methanol or ethanol.
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Cool the solution to 0-5 °C and add sodium borohydride (1.0-1.5 eq) portion-wise, controlling the evolution of hydrogen gas.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).
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Quench the reaction by slowly adding dilute HCl to neutralize excess NaBH₄.
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Remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry, and evaporate the solvent to yield the crude alcohol, which can be used directly or purified by chromatography.
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Step 3: Chlorination of Alcohol to form 1,2-Dichloro-4-(1-chloroethyl)benzene
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Rationale: This step replaces the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as its byproducts (SO₂ and HCl) are gases, simplifying purification.
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Procedure:
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Dissolve 1-(3,4-dichlorophenyl)ethanol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene). A small amount of a base like pyridine can be added to neutralize the HCl produced.
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Cool the solution to 0-5 °C and add thionyl chloride (1.1-1.2 eq) dropwise.
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Allow the reaction to proceed at room temperature or with gentle heating until completion.
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Carefully quench excess SOCl₂ by adding water or a saturated sodium bicarbonate solution.
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Separate the organic layer, wash thoroughly, dry, and concentrate under reduced pressure.
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The final product, 1,2-Dichloro-4-(1-chloroethyl)benzene, should be purified by vacuum distillation to obtain high purity.
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Section 4: Analytical Methodologies
Characterization and purity assessment of the final compound would rely on a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show a characteristic doublet for the methyl (-CH₃) protons and a quartet for the methine (-CH-) proton of the ethyl group, with coupling between them. The aromatic protons would appear as a distinct pattern of multiplets in the 7.0-8.0 ppm region.
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¹³C NMR: Would show distinct signals for the two aliphatic carbons and the six aromatic carbons, with the carbon atoms bonded to chlorine appearing at characteristic chemical shifts.
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Mass Spectrometry (MS):
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The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature would be the characteristic isotopic pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
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Infrared (IR) Spectroscopy:
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The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).
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Gas Chromatography (GC):
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GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be the method of choice for assessing purity and separating it from any isomers or residual starting materials.
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Section 5: Applications and Industrial Relevance
Based on the applications of its isomers, 1,2-Dichloro-4-(1-chloroethyl)benzene is a valuable intermediate in several industrial fields:
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Agrochemical Synthesis: It can serve as a building block for complex herbicides, fungicides, and insecticides, where the dichlorinated phenyl moiety is a common feature in active molecules.[1]
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Pharmaceutical Intermediates: The compound's reactive side-chain allows for its incorporation into larger molecules, making it a potential precursor for active pharmaceutical ingredients (APIs).
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Specialty Chemicals and Solvents: Due to its chemical stability and physical properties, it may be used as a high-boiling point solvent or as a precursor in the synthesis of dyes and other specialty organic compounds.[5]
Section 6: Safety, Handling, and Toxicology
As a chlorinated aromatic hydrocarbon, 1,2-Dichloro-4-(1-chloroethyl)benzene must be handled with appropriate safety precautions. The toxicological profile is extrapolated from closely related compounds.
GHS Hazard Classification (Predicted):
| Hazard Class | GHS Statement | Source/Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on 2,4-dichloro acetophenone[6] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Based on 1-Chloro-2-(1-chloroethyl)benzene |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on 1-Chloro-2-(1-chloroethyl)benzene |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on 2,4-dichloro acetophenone[6] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Based on 1-Chloro-2-(1-chloroethyl)benzene |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on 1-Chloro-2-(1-chloroethyl)benzene |
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
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Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
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Environmental Fate: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. They exhibit hydrophobic character and have an affinity for organic matter in soil and sediment.[5] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 1-Chloro-4-(1,2-dichloroethyl)benzene. Retrieved from [Link]
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Chemsrc. (2025, August 24). 1-(2-chloroethyl)-4-(chloromethyl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of.... Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
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NIST. (n.d.). Benzene, 1,2-dichloro-. Retrieved from [Link]
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PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from [Link]
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